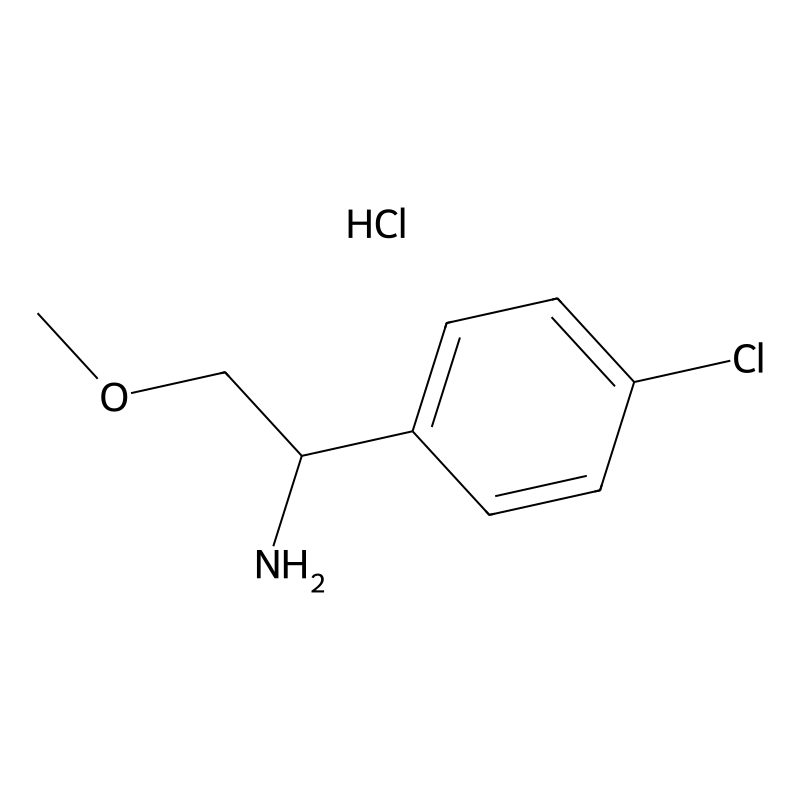1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride is a chemical compound characterized by its unique structure and properties. It is classified under the category of substituted phenethylamines and has the molecular formula C₉H₁₃Cl₂NO, with a molecular weight of approximately 222.11 g/mol. The compound features a 4-chlorophenyl group attached to a methoxyethylamine structure, which contributes to its biological activity and potential applications in medicinal chemistry. Its InChI key is GKYDRJUTIUGAKW-UHFFFAOYSA-N, and it has a refractive index of n20/D 1.543 and a density of 1.080 g/mL at 25 °C .
There is no scientific literature available on the mechanism of action of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride. This suggests the compound might be a recently discovered molecule or one not yet explored in detail for biological activity.
- Potential Skin and Eye Irritant: The amine group can be irritating to the skin and eyes.
- Potential Respiratory Irritant: Inhalation of airborne particles may irritate the respiratory tract.
- Unknown Toxicity: The potential toxic effects of the compound are unknown and require further investigation.
The reactivity of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride can be attributed to the presence of functional groups such as the amine and methoxy moieties. Common reactions include:
- N-alkylation: The amine can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.
- Acylation: The amine can also participate in acylation reactions, leading to the formation of amides.
- Reduction: The compound can be reduced to yield various derivatives, altering its biological activity.
These reactions are significant for synthesizing analogs that may exhibit different pharmacological properties.
Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride exhibit various biological activities, including:
- Neurotransmitter Modulation: This compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation.
- Antidepressant Effects: Some studies suggest that structurally related compounds have antidepressant-like effects in animal models .
- Potential Analgesic Properties: There is evidence that phenethylamines can exhibit pain-relieving properties through modulation of pain pathways.
The specific biological activities of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride require further investigation to fully understand its pharmacodynamics.
The synthesis of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride typically involves several steps:
- Starting Materials: The synthesis begins with readily available precursors such as 4-chlorobenzaldehyde and methoxyethylamine.
- Formation of Intermediate: An intermediate is formed through nucleophilic substitution or condensation reactions.
- Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt form for stability and solubility enhancement.
Detailed synthetic routes may vary based on specific laboratory protocols and desired purity levels .
1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride has several potential applications:
- Pharmaceutical Research: It serves as a lead compound for developing new antidepressants or analgesics.
- Analytical Chemistry: The compound can be used as a standard in analytical methods such as HPLC for detecting related substances in biological samples.
- Neuropharmacology Studies: It aids in understanding the mechanisms of action of psychoactive substances .
Interaction studies involving 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride focus on its effects on various biological targets:
- Receptor Binding Studies: Investigations into how this compound interacts with serotonin and dopamine receptors can provide insights into its potential therapeutic effects.
- Metabolic Pathways: Understanding how the compound is metabolized in vivo can inform dosage and efficacy in therapeutic settings.
- Toxicological Assessments: Evaluating the safety profile through interaction with other drugs or biological systems is crucial for its development .
Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Chloroamphetamine | Phenethylamine derivative with a chlorine atom | Known for stimulant effects |
| Methoxyphenamine | Contains methoxy group on phenethylamine backbone | Exhibits different pharmacological profiles |
| Chlorpheniramine | Antihistamine with chlorinated aromatic ring | Primarily used for allergy treatment |
These compounds illustrate the diversity within this chemical class while highlighting the unique aspects of 1-(4-Chlorophenyl)-2-methoxyethanamine hydrochloride, particularly its specific substitution patterns that may influence its biological activity and therapeutic potential.








